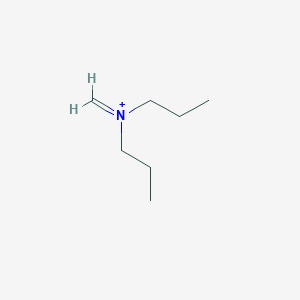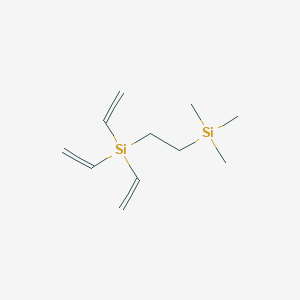
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane is an organosilicon compound with the molecular formula C11H22Si2. This compound is characterized by the presence of silicon atoms bonded to both methyl and vinyl groups, making it a versatile molecule in various chemical applications .
Vorbereitungsmethoden
The synthesis of 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane typically involves the reaction of vinylsilane derivatives with methylsilane derivatives under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution. Major products formed from these reactions include epoxides, diols, and substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials.
Biology: The compound is explored for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to investigate its role in the development of novel therapeutic agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane involves its ability to form stable carbon-silicon bonds, which are crucial for its reactivity and stability. The vinyl groups provide sites for further chemical modifications, while the methyl groups contribute to the compound’s hydrophobicity. Molecular targets and pathways involved in its action include interactions with enzymes and receptors in biological systems, as well as participation in polymerization reactions in industrial applications .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trimethyl-4,4,4-trivinyl-1,4-disilabutane can be compared with other similar compounds such as:
Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-: This compound also contains silicon atoms bonded to vinyl and methyl groups but has a cyclic structure, which affects its reactivity and applications.
Cyclohexane, 1,2,4-trivinyl-: This compound has a similar vinyl group arrangement but lacks silicon atoms, making it less versatile in organosilicon chemistry.
The uniqueness of this compound lies in its combination of vinyl and methyl groups bonded to silicon, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
80153-53-3 |
|---|---|
Molekularformel |
C11H22Si2 |
Molekulargewicht |
210.46 g/mol |
IUPAC-Name |
tris(ethenyl)-(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C11H22Si2/c1-7-13(8-2,9-3)11-10-12(4,5)6/h7-9H,1-3,10-11H2,4-6H3 |
InChI-Schlüssel |
WKYSGPUYLJOFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC[Si](C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

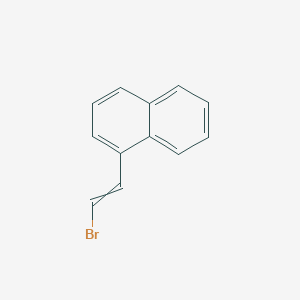
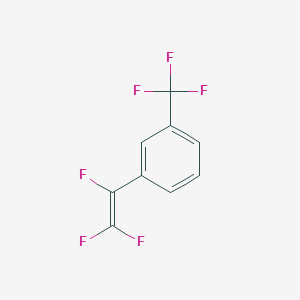
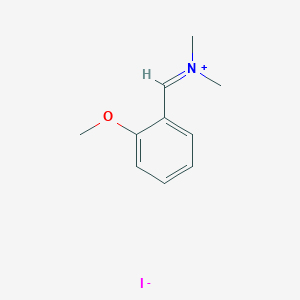
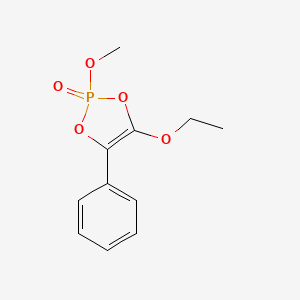
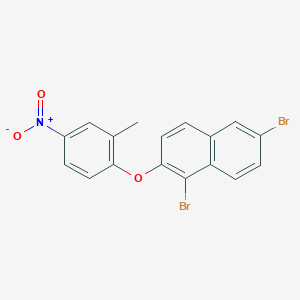
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
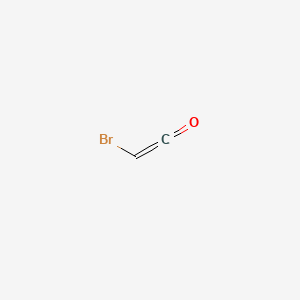
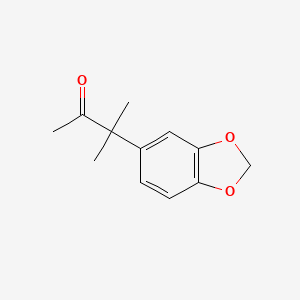
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
